

Tubulin Polymerization-IN-37 discovery and synthesis

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Compound of Interest

Compound Name: *Tubulin polymerization-IN-37*

Cat. No.: *B12412880*

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As comprehensive information on a specific molecule designated "**Tubulin Polymerization-IN-37**" is not available in the public domain, this technical guide focuses on a representative and novel quinazoline-based tubulin polymerization inhibitor, Compound Q19, which targets the colchicine binding site and demonstrates potent anti-colon cancer effects.^[1] This guide synthesizes available data on its discovery, synthesis, and biological evaluation to provide an in-depth resource for researchers, scientists, and drug development professionals.

Discovery and Rationale

Tubulin is a well-validated and crucial target in cancer therapy due to its central role in cell division, structure, and intracellular transport.^{[2][3]} Molecules that interfere with tubulin polymerization dynamics can arrest the cell cycle and induce apoptosis, making them effective anticancer agents.^{[4][5]} A significant class of these agents are the colchicine binding site inhibitors (CBSIs).^{[1][6]} However, the clinical efficacy of many existing tubulin inhibitors is often hampered by issues such as multidrug resistance and neurotoxicity.^{[2][3]}

The discovery of novel quinazoline derivatives, such as Compound Q19, stems from the ongoing effort to develop potent and selective tubulin polymerization inhibitors that can overcome these limitations.^{[1][2]} The quinazoline scaffold has been identified as a promising pharmacophore for developing inhibitors that target the colchicine binding site on tubulin.^{[1][7]} ^[8] The design strategy often involves incorporating a trimethoxyphenyl (TMP) moiety, which is known to be essential for interaction with the colchicine binding site.^[2]

Synthesis of Quinazoline-Based Tubulin Inhibitors

The synthesis of quinazoline derivatives typically involves multi-step reactions. While the exact synthesis for Compound Q19 is not detailed in the provided search results, a general synthetic pathway for similar 4-biarylaminquinazoline analogues can be outlined. A common starting material is a 4-chloroquinazoline derivative, which can be synthesized from the corresponding quinazolinone. The 4-chloroquinazoline then undergoes a nucleophilic substitution reaction with an appropriate amine to yield the final product.

For example, the synthesis of 4-biarylaminquinazoline analogues has been described to start from 4-chloro-7,8-dihydro[2][7]-dioxino[2,3-g]quinazoline.[7] Microwave-assisted synthesis has also been employed to accelerate the synthesis of pyrrole and indole derivatives that act as tubulin assembly inhibitors.

Biological Activity and Quantitative Data

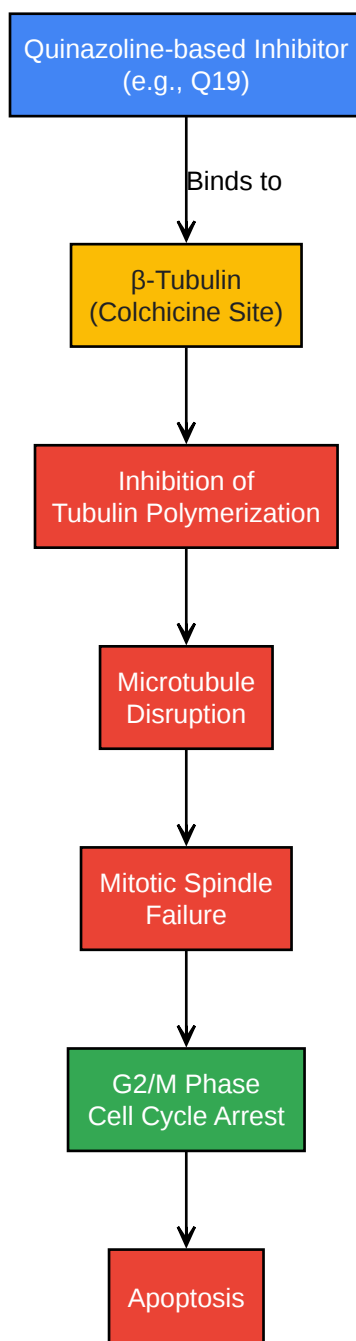
Compound Q19 has demonstrated potent biological activity against human cancer cell lines. The available quantitative data is summarized below.

Compound	Cell Line	Assay Type	IC50 Value	Reference
Q19	HT-29 (Colon Cancer)	Antiproliferative	51 nM	[1]
Compound [I]	B16-F10 (Melanoma)	Antiproliferative	0.098 μ M	[9]
Compound [I]	-	Tubulin Polymerization Inhibition	22.23 μ M	[9]
Compound 4a4	Various Human Cancer Cell Lines	Antiproliferative	0.4 - 2.7 nM	[6]
Compound 3d	-	Tubulin Polymerization Inhibition	0.45 μ M	[10]
CA-4	-	Tubulin Polymerization Inhibition	0.37 - 0.69 μ M	[11]

Mechanism of Action

Compound Q19 functions as a tubulin polymerization inhibitor by binding to the colchicine site on β -tubulin.[1][6] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division.[3] [4] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[1][6] Further investigations have shown that Compound Q19 can also disrupt angiogenesis, highlighting its multifaceted antitumor potential.[1] In vivo studies using HT-29 xenografted mice have shown that Compound Q19 exhibits potent inhibitory effects on tumor growth with minimal toxic side effects.[1]

Signaling Pathway for Tubulin Inhibitor-Induced Apoptosis



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Caption: Proposed mechanism of action for quinazoline-based tubulin inhibitors.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

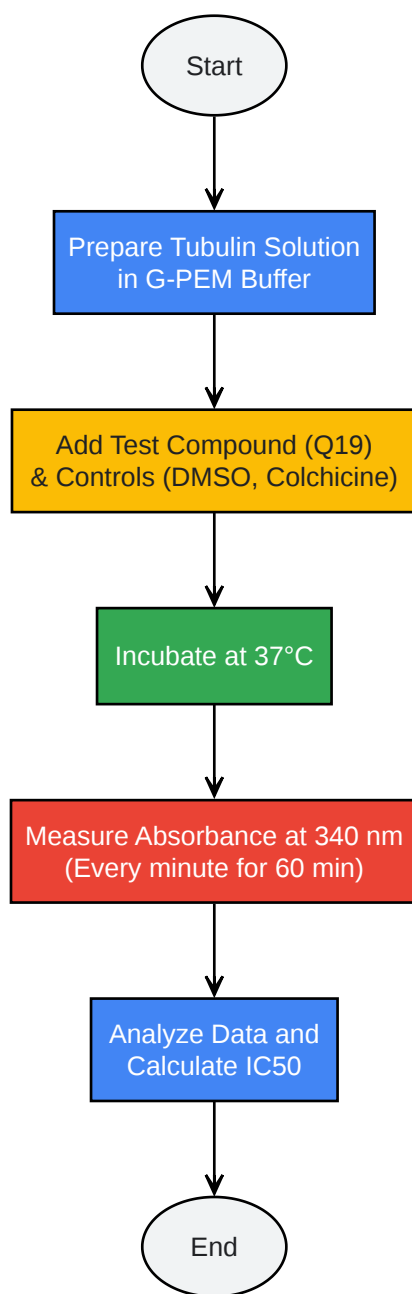
Materials:

- Purified tubulin (>99% pure)
- G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, 5% glycerol)[3]
- Test compound (e.g., Q19) dissolved in DMSO
- Reference compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer)
- Microplate reader capable of measuring absorbance at 340 nm[12]

Procedure:

- A solution of tubulin (e.g., 0.2 mg/mL) in G-PEM buffer is prepared.[3]
- The test compound is added to the tubulin solution at various concentrations. A vehicle control (DMSO) is also included.[12]
- The reaction is initiated by incubating the mixture at 37°C.
- The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm every minute for 60 minutes using a microplate reader.[12]
- The IC₅₀ value is calculated by non-linear regression analysis of the absorbance data.

Experimental Workflow for Tubulin Polymerization Assay



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Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

- Human cancer cell line (e.g., HT-29)
- Cell culture medium and supplements
- 96-well plates
- Test compound (e.g., Q19)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[3]
- DMSO[3]
- Microplate reader capable of measuring absorbance at 595 nm[3]

Procedure:

- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
- After the incubation period, MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C.[3]
- The medium is removed, and DMSO is added to dissolve the formazan crystals.[3]
- The absorbance is measured at 595 nm using a microplate reader.[3]
- The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Cell Cycle Analysis

This method determines the effect of a compound on the cell cycle progression of cancer cells.

Materials:

- Human cancer cell line (e.g., HT-29)

- Cell culture medium and supplements
- Test compound (e.g., Q19)
- Propidium iodide (PI) staining solution
- Flow cytometer

Procedure:

- Cells are treated with the test compound at a specific concentration for a defined time (e.g., 24 hours).
- The cells are harvested, washed, and fixed in cold ethanol.
- The fixed cells are treated with RNase and stained with propidium iodide.
- The DNA content of the cells is analyzed by flow cytometry.
- The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.^[9]

Competitive Tubulin Binding Assay

This assay is used to determine if a compound binds to a specific site on tubulin, such as the colchicine site.

Materials:

- Purified tubulin (>99% pure)^[3]
- Radiolabeled ligand (e.g., [3H]colchicine)^[3]
- Test compound (e.g., Q19)
- G-PEM buffer^[3]
- GF/C glass microfiber filters^[3]

- Scintillation counter[3]

Procedure:

- Tubulin is incubated with a fixed concentration of the radiolabeled ligand (e.g., [3H]colchicine) and varying concentrations of the test compound for 1 hour at 37°C.[3]
- The reaction mixture is filtered through GF/C glass microfiber filters to separate bound from unbound radioligand.[3]
- The filters are washed, and the amount of radioactivity retained on the filters is measured using a scintillation counter.[3]
- A reduction in the measured radioactivity in the presence of the test compound indicates competitive binding to the same site as the radiolabeled ligand.

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